molecular formula C24H24N2O5S B2459659 N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethoxybenzenesulfonamide CAS No. 951572-94-4

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethoxybenzenesulfonamide

Cat. No. B2459659
CAS RN: 951572-94-4
M. Wt: 452.53
InChI Key: JYGXCJLKMCHIDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethoxybenzenesulfonamide is a useful research compound. Its molecular formula is C24H24N2O5S and its molecular weight is 452.53. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization of Quinazoline Derivatives

A study explored the pharmacological potential of N-substituted quinazoline derivatives, which share structural similarities with the compound . These derivatives demonstrated significant diuretic and antihypertensive activities, alongside anti-diabetic potential, indicating the versatility of such compounds in medicinal chemistry applications (Rahman et al., 2014).

Tetrahydroquinoline-Embedded Compounds

Research on tetrahydroquinoline-containing bridged benzothiaoxazepine-1,1-dioxides revealed a diastereoselective synthesis process. The study underlines the potential of incorporating tetrahydroquinoline structures, akin to the compound of interest, in developing novel chemical entities with potential biological applications (Borgohain et al., 2017).

Antitumor Potentials of Tetrahydroquinoline Derivatives

Investigation into novel tetrahydroquinoline derivatives bearing the sulfonamide moiety uncovered a new class of antitumor agents. Several compounds within this study showed potent and efficacious in vitro antitumor activity, highlighting the therapeutic potential of structurally related compounds (Alqasoumi et al., 2010).

Chemical Synthesis and Modifications

Research on the facile oxidation of fused 1,4-dimethoxybenzenes to 1,4-quinones demonstrated controlled bromination and oxidation reactions. This study provides insights into chemical synthesis techniques that could be applicable to modifying compounds like N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethoxybenzenesulfonamide for various scientific research applications (Kim et al., 2001).

properties

IUPAC Name

N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-3,4-dimethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O5S/c1-30-22-12-10-20(15-23(22)31-2)32(28,29)25-19-9-11-21-18(14-19)8-13-24(27)26(21)16-17-6-4-3-5-7-17/h3-7,9-12,14-15,25H,8,13,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYGXCJLKMCHIDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethoxybenzenesulfonamide

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